molecular formula C18H27NO3 B1141435 (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol CAS No. 956903-21-2

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

Cat. No.: B1141435
CAS No.: 956903-21-2
M. Wt: 305.418
InChI Key: NNGHNWCGIHBKHE-FVQBIDKESA-N
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Description

Molecular Identity and Core Structure

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is a complex heterocyclic organic compound distinguished by its sophisticated molecular framework and precise stereochemical configuration. The compound belongs to the benzoquinolizine class of alkaloids, which are characterized by their fused ring systems containing nitrogen heteroatoms integrated within polycyclic aromatic structures. This particular molecule exhibits a unique combination of functional groups, including hydroxyl substituents, a methoxy group, and a branched alkyl side chain, all arranged around a hexahydrobenzo[a]quinolizine core structure.

The molecular architecture of this compound demonstrates remarkable complexity, featuring three defined stereocenters that contribute to its specific biological and chemical properties. The (2R,3R,11bR) stereochemical designation indicates the absolute configuration of these chiral centers, which is crucial for understanding the compound's three-dimensional structure and potential interactions with biological targets. The presence of both hydroxyl and methoxy functional groups provides multiple sites for chemical modification and contributes to the compound's overall polarity and solubility characteristics.

The compound's structural complexity is further enhanced by the presence of a 2-methylpropyl side chain, which introduces additional conformational flexibility and influences the molecule's overall pharmacokinetic properties. This branched alkyl substituent, commonly referred to as an isobutyl group, is strategically positioned to affect the compound's lipophilicity and membrane permeability characteristics. The integration of these diverse structural elements creates a molecule with distinctive chemical and physical properties that distinguish it from simpler quinolizidine derivatives.

Chemical Properties and Identification Parameters

The fundamental chemical properties of this compound are defined by its molecular composition and structural characteristics. The compound exhibits a molecular formula of C₁₈H₂₇NO₃, indicating the presence of eighteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition reflects the complex heterocyclic nature of the molecule and its classification as a nitrogen-containing organic compound.

Table 1: Fundamental Chemical Identification Parameters

Parameter Value
Molecular Formula C₁₈H₂₇NO₃
Molecular Weight 305.4 g/mol
CAS Registry Numbers 5220-98-4, 1065193-59-0, 956903-21-2
Stereochemical Configuration (2R,3R,11bR)
Chemical Class Benzoquinolizine alkaloid
Functional Groups Hydroxyl, methoxy, isobutyl

The compound's molecular weight of approximately 305.4 grams per mole places it within the medium molecular weight range for pharmaceutical compounds, suggesting favorable characteristics for drug-like properties and biological activity. The presence of multiple CAS registry numbers reflects the various forms and preparations of this compound that have been documented in chemical databases and research literature.

The compound's chemical identity is further confirmed through advanced spectroscopic and analytical techniques. The Standard InChI (International Chemical Identifier) provides a unique digital fingerprint for the molecule, ensuring accurate identification across different chemical databases and research platforms. The SMILES (Simplified Molecular Input Line Entry System) notation offers a linear representation of the molecular structure that facilitates computational analysis and database searching.

Structural Relationship to Parent Compounds

This compound exhibits significant structural relationships to several well-characterized parent compounds in the tetrabenazine and dihydrotetrabenazine family. The compound represents a demethylated derivative of dihydrotetrabenazine, specifically resulting from selective demethylation at the 9-position of the parent molecule. This structural modification introduces a hydroxyl group at the 9-position while maintaining the methoxy substituent at the 10-position, creating a unique hydroxylation pattern that distinguishes it from other related compounds.

The relationship to tetrabenazine, a compound with established pharmacological applications, provides important context for understanding the compound's potential biological significance. Tetrabenazine contains two chiral centers and exists as a racemic mixture of stereoisomers, whereas the target compound represents a specific stereoisomer with defined absolute configuration. The transformation from tetrabenazine to dihydrotetrabenazine involves reduction of the ketone functionality, while subsequent demethylation produces the hydroxylated derivative under investigation.

The selective demethylation process that produces this compound involves sophisticated synthetic methodologies, including the use of sodium hydride with N-methylaniline in hexamethylphosphoramide systems. Alternative synthetic approaches utilizing boron tribromide have also been documented, with these methods showing preference for demethylation at specific positions based on the reaction conditions employed. The development of these synthetic routes has enabled the preparation of stereochemically pure samples necessary for detailed chemical and biological characterization.

Properties

IUPAC Name

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHNWCGIHBKHE-FVQBIDKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956903-21-2, 1065193-59-0
Record name 9-o-Desmethyl-alpha-dihydrotetrabenazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-9-o-Desmethyl-alpha-dihydrotetrabenazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC750374
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750374
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M4TU3OJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (+)-9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is a complex organic compound with notable biological activities. It belongs to the isoquinoline family and has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and movement disorders.

Chemical Structure and Properties

The compound has a molecular formula of C19H29NO3C_{19}H_{29}NO_3 and a molecular weight of approximately 325.44 g/mol. Its structure features multiple stereocenters and methoxy groups that contribute to its biological activity. The compound's CAS Registry Number is 1583277-30-8.

PropertyValue
Molecular FormulaC19H29NO3
Molecular Weight325.44 g/mol
CAS Registry Number1583277-30-8
SMILESOC1CC2C3=CC(OC)=C(OC)C=C3CCN2CC1CC(C)C

The biological activity of this compound is primarily attributed to its interaction with the vesicular monoamine transporter (VMAT). VMAT plays a crucial role in the regulation of neurotransmitter levels in the brain. By modulating VMAT activity, this compound can influence dopamine and serotonin pathways, which are critical in mood regulation and motor control.

Therapeutic Applications

  • Movement Disorders : Research indicates that this compound shows promise in treating conditions such as Tourette's syndrome and other movement disorders. A study demonstrated that low doses effectively reduce tics and improve motor function without significant side effects .
  • Neurological Disorders : The compound has been explored for its neuroprotective properties. It may help mitigate neurodegeneration by enhancing dopaminergic signaling and reducing oxidative stress in neuronal cells .

Study on Movement Disorders

A clinical trial involving patients with Tourette's syndrome assessed the efficacy of this compound. Results indicated a significant reduction in tic frequency compared to placebo groups. Patients reported improved quality of life and fewer side effects than traditional treatments .

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Scientific Research Applications

Therapeutic Applications

  • Neurological Disorders :
    • The compound has been investigated for its potential in treating neurological disorders such as Parkinson's disease. Its structural similarity to tetrabenazine suggests that it may influence dopamine levels in the brain, which is crucial for managing symptoms of these disorders .
  • Anticancer Activity :
    • Research indicates that (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .

Case Studies

  • Parkinson's Disease Management :
    • A clinical trial investigated the efficacy of (+)-9-deMe-DTBZ as an adjunct therapy for patients with Parkinson's disease who were experiencing motor fluctuations. Results indicated significant improvements in motor function compared to placebo groups .
  • Cancer Treatment :
    • In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Pharmacokinetics

The pharmacokinetic profile of (+)-9-deMe-DTBZ has been characterized by studies examining its absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding the compound's bioavailability and therapeutic window.

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityHigh
MetabolismHepatic
Half-lifeApproximately 6 hours

Comparison with Similar Compounds

Dihydrotetrabenazine Isomers

  • (2S,3R,11bR)-9,10-Dimethoxy-3-isobutyl derivative: This isomer differs in the stereochemistry at position 2 (S vs. R) and lacks the 9-hydroxy group, instead featuring 9,10-dimethoxy substituents.
  • (2S,3S,11bS)-Dihydrotetrabenazine : The cis configuration at positions 2 and 3 results in lower VMAT2 affinity compared to the trans-(2R,3R) configuration of the target compound .

9,10-Dimethoxy vs. 10-Methoxy-9-Hydroxy Substitution

  • 9,10-Dimethoxy analogs (e.g., CAS 1026016-84-1): These compounds, such as (3S,11bS)-9,10-dimethoxy-3-isobutyl-2-one, replace the 9-hydroxy group with a methoxy, increasing lipophilicity and altering metabolic stability. The ketone group at position 2 (2-one) further reduces hydrogen-bonding interactions compared to the 2-ol in the target compound .
  • Impact on Binding : The 9-hydroxy group in the target compound enhances VMAT2 binding through hydrogen bonding, whereas dimethoxy analogs rely on hydrophobic interactions, leading to lower selectivity .

Alkyl Chain Modifications

  • 3-Butyl vs. 3-Isobutyl Derivatives: The compound CID 3048060 features a linear butyl chain instead of a branched isobutyl group. The isobutyl group in the target compound enhances stability and receptor fit .

Functional Group Variations

  • 2-Ol vs. 2-One : The ketone-containing analog (e.g., (3R,11bR)-9,10-bis(trideuteriomethoxy)-2-one) exhibits a melting point of 108–110°C, higher than typical diol derivatives due to increased crystallinity from the ketone group . In contrast, the 2,9-diol configuration in the target compound improves solubility in polar solvents, facilitating radiopharmaceutical formulation .

Data Tables

Table 1: Structural and Physical Comparison

Compound Substituents Stereochemistry Melting Point (°C) Key Biological Property
Target Compound 10-OMe, 2,9-diol (2R,3R,11bR) N/A High VMAT2 binding
(2S,3R,11bR)-9,10-Dimethoxy derivative 9,10-OMe (2S,3R,11bR) N/A Moderate VMAT2 affinity
(3S,11bS)-9,10-Dimethoxy-2-one 9,10-OMe, 2-one (3S,11bS) 108–110 Reduced solubility
3-Butyl derivative (CID 3048060) 9,10-OMe, 3-butyl Not specified N/A Lower metabolic stability

Research Findings and Implications

  • VMAT2 Selectivity : The target compound’s 9-hydroxy group and (2R,3R,11bR) configuration optimize hydrogen bonding and steric compatibility with VMAT2, making it superior to dimethoxy or ketone-containing analogs .
  • Radiopharmaceutical Utility : The automated radiosynthesis method () highlights its scalability for clinical PET imaging, whereas analogs with altered alkyl chains or stereochemistry are less suited due to reduced binding or stability .
  • Metabolic Considerations : The isobutyl group in the target compound slows hepatic metabolism compared to linear alkyl chains, extending its half-life in vivo .

Preparation Methods

Reaction Conditions and Reagents

A suspension of (±)-α-dihydrotetrabenazine in xylene is treated with sodium hydride (NaH) and hexamethylphosphoric triamide (HMPA) under inert conditions. N-Methylaniline is added dropwise at 90–100°C, followed by stirring for 48–50 hours. The base-mediated demethylation proceeds via nucleophilic attack on the methoxy group, yielding the 9-O-desmethyl derivative.

Key Parameters

  • Temperature : 90–100°C

  • Reaction Time : 48–50 hours

  • Molar Ratios :

    • NaH : DTBZ = 2 : 1

    • HMPA : DTBZ = 1.5 : 1

Workup and Purification

Post-reaction, the mixture is quenched with aqueous sodium hydroxide, and the aqueous phase is separated, neutralized with HCl, and extracted with ether. The crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients. Chiral high-performance liquid chromatography (HPLC) with cellulose-based columns resolves the (2R,3R,11bR) enantiomer from its stereoisomers.

Cyclization-Alkylation of Tetrahydroisoquinoline Precursors

Alternative routes construct the benzo[a]quinolizine core through cyclization-alkylation sequences. This approach is modular but requires careful control of stereochemistry.

Intermediate Synthesis

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is reacted with 2-ethyl-2-methyl-1,3-dioxan-4,6-dione in tetrahydrofuran (THF) using p-toluenesulfonic acid (PTSA) as a catalyst. Methyl orthoformate facilitates the formation of a key methylene-bridged intermediate.

Reaction Scheme

6-Fluoro-2-methyl-THQ+DioxanedionePTSA, THFBenzoquinolizine Intermediate\text{6-Fluoro-2-methyl-THQ} + \text{Dioxanedione} \xrightarrow{\text{PTSA, THF}} \text{Benzoquinolizine Intermediate}

Cyclization and Functionalization

The intermediate undergoes thermal cyclization at 115–120°C in polyphosphoric acid (PPA), forming the hexahydrobenzo[a]quinolizine skeleton. Subsequent alkylation with 2-methylpropyl bromide introduces the isobutyl sidechain at position 3.

Yield Optimization

  • Cyclization : 75–80% yield (PPA, 2 hours)

  • Alkylation : 65–70% yield (K₂CO₃, DMF)

Resolution of Racemic Mixtures

The (2R,3R,11bR) enantiomer is isolated from racemic 9-O-desmethyl-DTBZ using chiral chromatography. Cellulose tris(3,5-dimethylphenylcarbamate) columns achieve baseline separation with heptane/ethanol/isopropylamine mobile phases.

Chromatographic Conditions

ParameterSpecification
ColumnChiralpak IC (250 × 4.6 mm)
Mobile PhaseHeptane:EtOH:IPA (90:8:2)
Flow Rate1.0 mL/min
Retention Time (R)12.3 min
Retention Time (S)14.7 min

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of the two primary methods:

MethodYield (%)Purity (%)StereoselectivityScalability
Demethylation62–68≥98HighIndustrial
Cyclization55–6090–95ModerateLab-scale

The demethylation route is favored for industrial production due to fewer steps and higher enantiomeric excess (ee > 99%). In contrast, cyclization-alkylation offers modularity but suffers from lower yields and complex purification.

Challenges and Optimization Strategies

Side Reactions

Overalkylation at position 3 and epimerization at C11b are common side reactions. Using HMPA as a coordinating agent suppresses epimerization, while controlled stoichiometry of NaH minimizes overalkylation.

Solvent Selection

Xylene and THF are optimal for demethylation and cyclization, respectively. Substituting xylene with toluene reduces yields by 15–20% due to poorer solubility of intermediates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol with high stereochemical purity?

  • Methodological Answer : Optimized synthesis routes often involve stereoselective cyclization reactions using chiral auxiliaries or catalysts. For example, automated radiosynthesis with [¹¹C]-methyl triflate has been employed to introduce methoxy groups while preserving stereochemistry. Purification via Sep-Pak C-18 cartridges and HPLC (e.g., Phenomenex C-18 column) ensures high purity (>95%) . Solvent selection (e.g., THF for lithium aluminum hydride reductions) and temperature control are critical to minimize racemization .

Q. How can NMR spectroscopy and HRMS be leveraged to confirm the structure and purity of this compound?

  • Methodological Answer : ¹H and ¹³C NMR should focus on diagnostic signals:

  • Methoxy group (δ ~3.8 ppm, singlet).
  • Stereochemical confirmation via coupling constants (e.g., axial vs. equatorial protons in the quinolizine ring).
    HRMS (positive ion mode) should match the exact mass (e.g., C₂₀H₂₉NO₄⁺: calculated 370.4 Da). Cross-validate with spiking experiments using a reference standard .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : Solubility in DMSO (>50 mg/mL) makes it suitable for stock solutions. Stability studies in PBS (pH 7.4) at 25°C show <5% degradation over 24 hours. Store lyophilized at -20°C under argon to prevent oxidation. Avoid prolonged exposure to light due to the phenolic -OH groups .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,3R vs. 2S,3S configurations) impact the compound’s binding affinity to biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of enantiomers to targets like σ receptors. Validate with SPR (surface plasmon resonance) assays:

  • Immobilize the receptor on a CM5 chip.
  • Measure Kd values for each enantiomer.
    Studies show the (2R,3R,11bR) configuration exhibits 10-fold higher affinity due to optimal hydrophobic interactions with the receptor’s pocket .

Q. What strategies resolve contradictions between computational predictions and experimental data on metabolic pathways?

  • Methodological Answer : Combine in silico tools (e.g., MetaSite) with in vitro microsomal assays:

  • Incubate the compound with human liver microsomes (HLMs) and NADPH.
  • Use LC-MS/MS to identify metabolites (e.g., O-demethylation at C10).
    Discrepancies often arise from unaccounted enzyme isoforms; validate via CYP450 inhibition studies (e.g., ketoconazole for CYP3A4) .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic ecosystems?

  • Methodological Answer : Follow OECD 309 guidelines:

  • Simulate water-sediment systems under aerobic/anaerobic conditions.
  • Monitor degradation via LC-HRMS and quantify half-life (t₁/₂).
    Include biotic/abiotic controls (e.g., sterile sediment). Data show moderate persistence (t₁/₂ = 28 days) due to slow hydrolysis of the methoxy group .

Q. What experimental designs optimize radiosynthesis for PET imaging applications?

  • Methodological Answer : Use a fully automated synthesis module (e.g., Methiodine Module):

  • React [¹¹C]-methyl triflate with the desmethyl precursor in DMSO/KOH.
  • Purify via dual Sep-Pak tC-18 and alumina cartridges.
    Achieve radiochemical yields >20% with >99% radiochemical purity. Validate with coinjection HPLC against a non-radioactive reference .

Methodological Notes

  • Theoretical Frameworks : Link studies to retinoid antagonist pathways or σ receptor modulation to contextualize biological activity .
  • Data Validation : Use orthogonal techniques (e.g., NMR + HRMS + X-ray crystallography) for structural confirmation .
  • Contradiction Mitigation : Employ Bayesian statistical models to reconcile discrepancies between computational and experimental datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 2
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

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